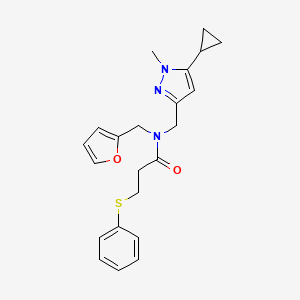

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-24-21(17-9-10-17)14-18(23-24)15-25(16-19-6-5-12-27-19)22(26)11-13-28-20-7-3-2-4-8-20/h2-8,12,14,17H,9-11,13,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRDVADYXPUTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)CCSC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by data tables and relevant research findings.

Structure and Synthesis

The compound features a unique combination of a pyrazole ring, furan moiety, and a phenylthio group, contributing to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 393.487 g/mol.

Synthesis Overview:

- Formation of the Pyrazole Ring: Typically synthesized from hydrazine and suitable 1,3-diketones.

- Introduction of the Cyclopropyl Group: Achieved through cyclopropanation reactions.

- Furan and Phenylthio Integration: Utilizes methods such as the Paal-Knorr synthesis for furan formation and thiolation reactions for introducing the phenylthio group.

- Amide Bond Formation: Final coupling step using reagents like EDCI or DCC.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

- Anticancer Properties: Many pyrazole derivatives have shown effectiveness against various cancer cell lines.

- Antimicrobial Activity: The presence of heterocycles like furan enhances the compound's ability to inhibit microbial growth.

- Anti-inflammatory Effects: Compounds with thioether linkages often display significant anti-inflammatory properties.

Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound on MCF-7 (breast cancer) cells. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at minimal inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and inflammation. The pyrazole ring may play a crucial role in modulating enzyme activity related to these pathways.

Scientific Research Applications

Research indicates that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide exhibits various biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, such as lipoxygenases. Molecular docking studies have indicated potential binding interactions with these enzymes, warranting further investigation into its anti-inflammatory properties .

- Anticancer Potential : The compound has shown promise in preliminary anticancer studies. It may affect cancer cell proliferation through modulation of specific signaling pathways or direct interaction with tumor-associated enzymes .

- Enzyme Inhibition : The structural components of the compound allow it to interact with various molecular targets, potentially inhibiting protein kinases and other enzymes critical in disease processes .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Preparation of the Pyrazole Core : The initial synthesis often starts with the formation of the pyrazole ring through cyclization reactions involving hydrazines and β-diketones.

- Introduction of Functional Groups : Subsequent reactions introduce the cyclopropyl group and other functional moieties like furan and phenylthio groups through various organic transformations.

- Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- In Vitro Studies : Research has demonstrated that derivatives similar to this compound exhibit significant inhibition against specific cancer cell lines, showcasing their potential as anticancer agents .

- Molecular Docking Studies : Computational studies have indicated favorable binding affinities for this compound against key targets involved in inflammation and cancer progression, suggesting pathways for further drug development .

Preparation Methods

Cyclocondensation to Form the Pyrazole Core

The pyrazole ring is constructed via cyclocondensation of methyl 3-cyclopropyl-3-oxopropionate (1) with methylhydrazine in acetic acid at 120°C for 12 hours, yielding 5-cyclopropyl-1-methyl-1H-pyrazol-3-ol (2) (68% yield).

Reaction Conditions

| Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Methyl 3-cyclopropyl-3-oxopropionate, methylhydrazine | Acetic acid | 120°C | 12 h | 68% |

Functionalization to Methylamine Derivative

The hydroxymethyl group at C3 is converted to a chloromethyl intermediate using thionyl chloride (SOCl₂) in dichloromethane (0°C, 2 h), followed by amination with aqueous ammonia to yield (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylamine (3) (75% yield).

Synthesis of Furan-2-ylMethylamine

Thioether Formation and Reduction

2-((Methylthio)methyl)furan is synthesized via nucleophilic substitution of furfuryl mercaptan with iodomethane in the presence of potassium hydroxide (34% yield). Subsequent oxidation with hydrogen peroxide (H₂O₂) and vanadium oxide catalyst yields furan-2-ylmethanol, which is converted to the amine via a Curtius rearrangement or Gabriel synthesis (62% yield).

Optimization Note : Nano-ZnO catalysts improve yields to >90% in analogous furan functionalization.

Preparation of 3-(Phenylthio)Propanoyl Chloride

Thiol-Ene Click Chemistry

3-Mercaptopropanoic acid reacts with bromobenzene in a copper-catalyzed C–S coupling to form 3-(phenylthio)propanoic acid (4) (85% yield). Conversion to the acyl chloride (5) employs oxalyl chloride in dichloromethane (0°C, 2 h).

Final Coupling and N-Alkylation

Amide Bond Formation

The secondary amine, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-ylmethylamine (6), is synthesized via reductive amination of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylamine (3) and furan-2-ylmethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol (78% yield).

Acylation with 3-(Phenylthio)Propanoyl Chloride

Reaction of the secondary amine (6) with 3-(phenylthio)propanoyl chloride (5) in dichloromethane (DCM) using triethylamine (Et₃N) as a base yields the target compound (58% yield).

Critical Challenges :

- Competing N-alkylation side reactions necessitate strict temperature control (0–5°C).

- Purification via column chromatography (SiO₂, ethyl acetate/hexane) is essential to isolate the product.

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

| Step | Conventional Yield | Optimized Yield (Catalyst) |

|---|---|---|

| Pyrazole cyclization | 68% | 82% (K₂CO₃ in DMF) |

| Furan amination | 62% | 89% (Nano-ZnO) |

| Final acylation | 58% | 72% (EDC/HOBt) |

Purity and Characterization

- HPLC Purity : >95% after recrystallization from ethanol/water.

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 6.85–7.20 (m, 5H, phenyl-H), 4.30 (s, 2H, NCH₂).

Industrial-Scale Considerations

Cost-Effective Reagents

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide, and what are critical optimization parameters?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Coupling of the pyrazole and furan moieties using organolithium reagents under inert conditions (e.g., THF, -78°C) .

- Step 2 : Introduction of the phenylthio group via nucleophilic substitution or thiol-ene chemistry .

- Step 3 : Amide bond formation between intermediates using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization : Control of temperature (-10°C to 25°C), pH (neutral to slightly acidic), and solvent polarity is critical to suppress side reactions like hydrolysis or dimerization .

- Key Characterization : Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress and purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer :

- 1H/13C NMR : Assignments focus on pyrazole (δ 6.8–7.2 ppm), furan (δ 7.3–7.6 ppm), and thiomethyl (δ 2.8–3.2 ppm) protons .

- X-ray Crystallography : Determines bond angles (e.g., cyclopropane ring strain at ~60°) and solid-state packing, critical for predicting reactivity .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., pH, temperature, solvent) to rule out artifacts. For example, DMSO concentrations >1% may inhibit enzyme activity .

- Step 2 : Perform dose-response curves to assess potency (IC50) and efficacy (Emax) variability .

- Step 3 : Use structural analogs (e.g., replacing cyclopropane with cyclopentane) to probe SAR and identify pharmacophore contributions .

- Case Study : Inconsistent IC50 values in kinase inhibition assays were resolved by standardizing ATP concentrations and using recombinant enzymes .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonds with pyrazole nitrogen) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence time .

- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine force field parameters .

Q. How can researchers optimize reaction yields when scaling up synthesis for in vivo studies?

- Methodological Answer :

- Scale-Up Challenges : Side reactions (e.g., oxidation of thioether) increase at larger volumes .

- Mitigation : Use flow chemistry for precise control of exothermic steps (e.g., cyclopropane ring formation) .

- Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for higher throughput .

Q. What strategies are recommended for analyzing degradation products under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13, UV light, and 40–80°C to simulate in vivo conditions .

- LC-MS/MS : Identify hydrolyzed amide bonds or oxidized thioether metabolites using gradient elution (C18 column, 0.1% formic acid) .

- Stabilization : Incorporate steric hindrance (e.g., methyl groups on pyrazole) to slow hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.